

Application Notes and Protocols for FR900359 in In Vitro Assays

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Compound of Interest

Compound Name: FR900359

Cat. No.: B1674037

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Introduction

FR900359 is a potent and selective inhibitor of the Gαq, Gα11, and Gα14 subunits of heterotrimeric G proteins.[1][2][3] It functions as a guanine nucleotide dissociation inhibitor (GDI), preventing the exchange of GDP for GTP on the Gα subunit, thereby locking the G protein in its inactive state.[4][5] This inhibitory action makes **FR900359** an invaluable tool for investigating Gq/11-mediated signaling pathways and a potential therapeutic agent for diseases driven by aberrant Gq/11 activity, such as uveal melanoma.[6][7] These application notes provide recommended concentrations and detailed protocols for utilizing **FR900359** in various in vitro assays.

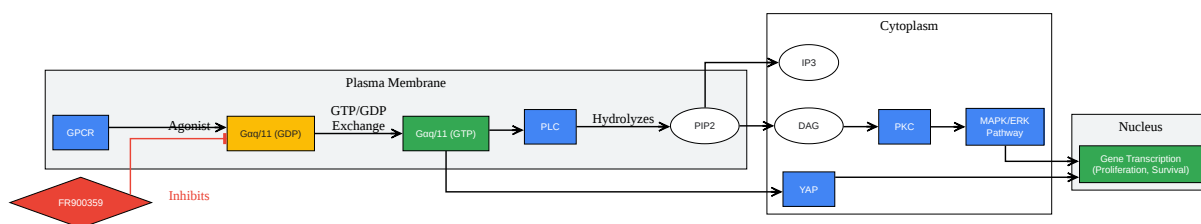
Data Presentation: Recommended FR900359 Concentrations

The effective concentration of **FR900359** can vary significantly depending on the cell type, the specific assay, and the duration of treatment. The following table summarizes recommended concentration ranges from published studies.

Cell Line	Assay Type	Effective Concentration	Incubation Time	Reference
Uveal Melanoma (UM) Cells (e.g., 92.1, OCM3, OMM1.3, UM002B)	YAP Localization	0.1 nM - 1 μ M	6 hours	[7]
Uveal Melanoma (UM) Cells	Cell Growth Inhibition	100 nM - 1 μ M	4 days	[7][8]
Uveal Melanoma (UM) Cells	Apoptosis Induction	1 μ M	24 hours	[7]
Uveal Melanoma (UM) Cells	ERK Phosphorylation Inhibition	1 μ M	0 - 24 hours	[8]
HEK293 Cells	Gαq/11/14 Inhibition	1 μ M	1 hour	[3]
B16 Melanoma Cells	Cell Proliferation and Migration	0 - 10 μ M	24 hours	[3]
B16 Melanoma Cells	G1 Cell Cycle Arrest	10 nM	72 hours	[3]

Signaling Pathway

FR900359 selectively inhibits the Gαq/11/14 family of G proteins. Upon activation by a G protein-coupled receptor (GPCR), the Gαq subunit exchanges GDP for GTP, dissociates from the Gβγ dimer, and activates downstream effectors, primarily phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers lead to the activation of protein kinase C (PKC) and the mobilization of intracellular calcium, ultimately influencing downstream signaling cascades like the MAPK/ERK and YAP pathways, which are crucial for cell proliferation, survival, and migration. **FR900359** prevents the initial Gαq activation step.



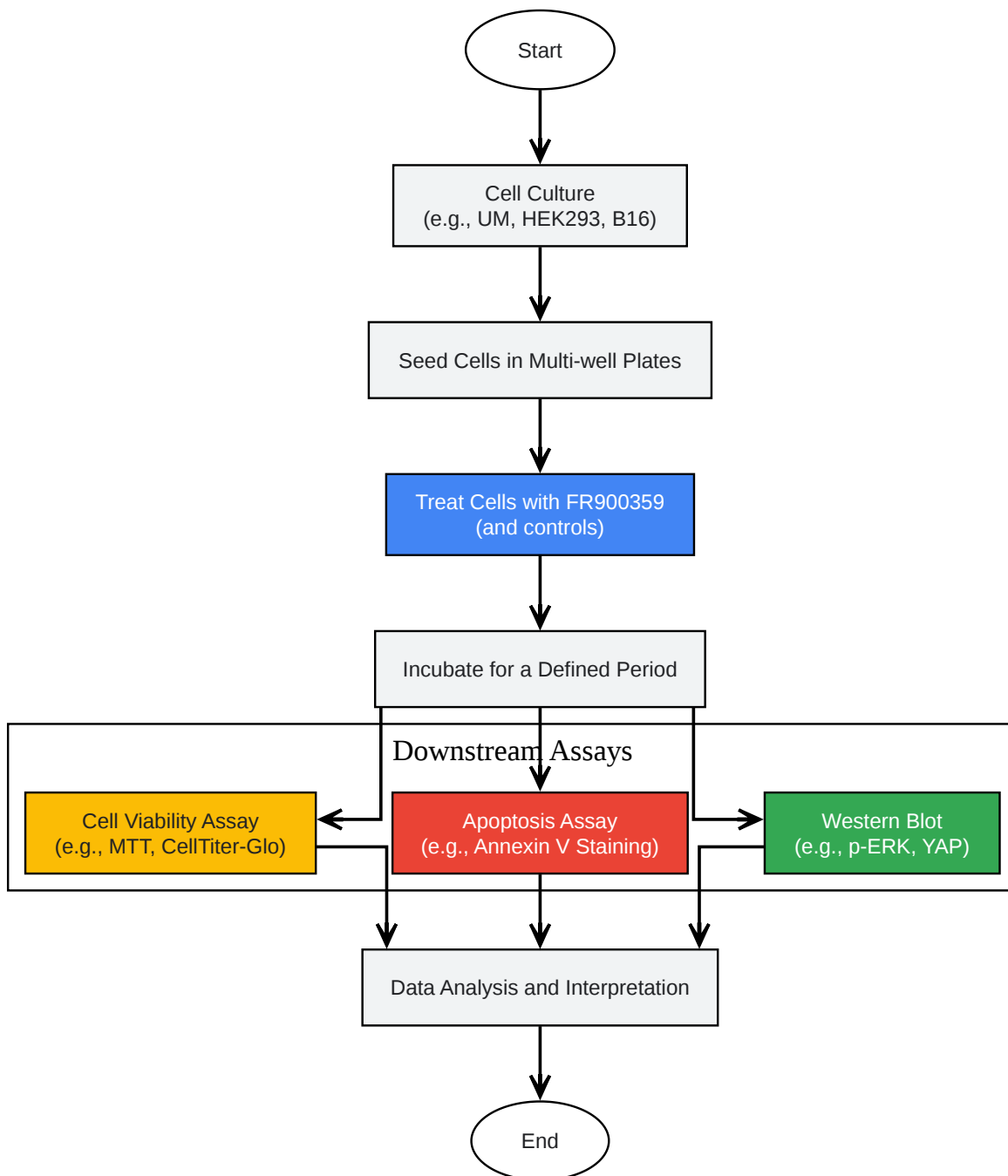
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FR900359 inhibits the Gαq/11 signaling pathway.

Experimental Protocols

General Experimental Workflow

The following diagram outlines a general workflow for in vitro experiments using **FR900359**.



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General workflow for in vitro assays with FR900359.

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is adapted for determining cell viability after treatment with **FR900359**.

Materials:

- Cells of interest
- Complete culture medium
- **FR900359**
- 96-well plates
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
- Microplate reader

Procedure:

- Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 μ L of complete culture medium. Incubate overnight to allow for cell attachment.
- Compound Treatment: Prepare serial dilutions of **FR900359** in culture medium. Remove the old medium from the wells and add 100 μ L of the medium containing different concentrations of **FR900359**. Include a vehicle control (e.g., DMSO) and a no-cell control (medium only).
- Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
- MTT Addition: Add 10 μ L of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.^{[9][10]}
- Solubilization: Carefully remove the medium and add 100 μ L of solubilization solution to each well to dissolve the formazan crystals.^{[9][10]}
- Measurement: Read the absorbance at 570 nm using a microplate reader.

- Analysis: Subtract the background absorbance from the no-cell control. Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 2: Apoptosis Assay (Annexin V Staining by Flow Cytometry)

This protocol is for detecting apoptosis induced by **FR900359**.

Materials:

- Cells of interest
- Complete culture medium
- **FR900359**
- 6-well plates
- Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
- Phosphate-Buffered Saline (PBS)
- Flow cytometer

Procedure:

- Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentration of **FR900359** (e.g., 1 μ M) for the specified time (e.g., 24 hours). Include a vehicle-treated control.
- Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine with the supernatant.
- Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

[\[11\]](#)

- Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1×10^6 cells/mL.
- Transfer 100 μ L of the cell suspension (1×10^5 cells) to a flow cytometry tube.
- Add 5 μ L of Annexin V-FITC and 5 μ L of PI.
- Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
- Analysis: Add 400 μ L of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[\[11\]](#)[\[12\]](#)
 - Viable cells: Annexin V-negative and PI-negative.
 - Early apoptotic cells: Annexin V-positive and PI-negative.
 - Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Protocol 3: Western Blot for ERK Phosphorylation

This protocol is to assess the effect of **FR900359** on the MAPK/ERK signaling pathway.

Materials:

- Cells of interest
- Complete culture medium
- **FR900359**
- 6-well plates
- RIPA lysis buffer with protease and phosphatase inhibitors
- BCA Protein Assay Kit
- SDS-PAGE gels and running buffer
- Transfer buffer and PVDF membrane

- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies (e.g., anti-phospho-ERK1/2, anti-total-ERK1/2)
- HRP-conjugated secondary antibody
- Enhanced Chemiluminescence (ECL) substrate
- Imaging system

Procedure:

- Cell Seeding and Treatment: Seed cells in 6-well plates and treat with **FR900359** at the desired concentration and for various time points.
- Cell Lysis: Wash cells with cold PBS and lyse with RIPA buffer. Scrape the cells and collect the lysate.
- Protein Quantification: Centrifuge the lysate to pellet cell debris and determine the protein concentration of the supernatant using a BCA assay.
- SDS-PAGE and Transfer: Denature protein samples by boiling with Laemmli buffer. Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
- Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C.
- Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detection: Wash the membrane again and apply the ECL substrate.
- Imaging: Capture the chemiluminescent signal using an imaging system.
- Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

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